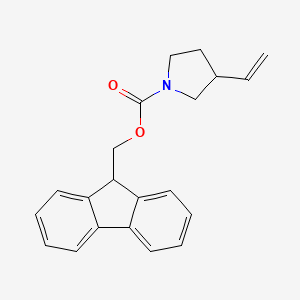
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the pyrrolidine ring. One common method involves the reaction of 9H-fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group. This intermediate is then reacted with 3-ethenylpyrrolidine under appropriate conditions to form the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl alcohol.
Substitution: Halogenated or hydroborated derivatives of the ethenyl group.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism by which (9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The fluorenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethyl derivatives: Compounds like fluorenylmethyl chloroformate and fluorenylmethyl carbamate share structural similarities.
Pyrrolidine carboxylates: Compounds such as pyrrolidine-1-carboxylate and its derivatives.
Uniqueness
(9H-fluoren-9-yl)methyl 3-ethenylpyrrolidine-1-carboxylate stands out due to the combination of the fluorenyl and pyrrolidine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-ethenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-15-11-12-22(13-15)21(23)24-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20H,1,11-14H2 |
InChI Key |
WIQFXFCHFIAYEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















